

Application Note: Tracing the Krebs Cycle using Adipic Acid- $^{13}\text{C}_6$

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Compound of Interest

Compound Name: Adipic acid- ^{13}C

Cat. No.: B12392195

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a central metabolic hub essential for cellular energy production and biosynthesis. Understanding the flux through this cycle is critical in various fields, including cancer biology, metabolic disorders, and drug development. Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. Adipic acid, a six-carbon dicarboxylic acid, can be metabolized in mammalian cells through a combination of ω - and β -oxidation to yield key Krebs cycle intermediates. This application note describes the use of uniformly labeled Adipic Acid- $^{13}\text{C}_6$ as a tracer to investigate Krebs cycle metabolism.

Adipic acid is first activated to Adipyl-CoA. Subsequently, it undergoes β -oxidation, yielding Acetyl-CoA and Succinyl-CoA. The fully labeled Adipic Acid- $^{13}\text{C}_6$ will thus introduce labeled carbons into the Krebs cycle as [$^{13}\text{C}_2$]-Acetyl-CoA and [$^{13}\text{C}_4$]-Succinyl-CoA. By tracing the incorporation of these ^{13}C atoms into downstream Krebs cycle intermediates, researchers can gain insights into the contributions of adipic acid to mitochondrial metabolism and overall cellular bioenergetics. This can be particularly relevant in disease states where fatty acid oxidation is altered or in the development of drugs that target cellular metabolism.

Metabolic Pathway of Adipic Acid to the Krebs Cycle

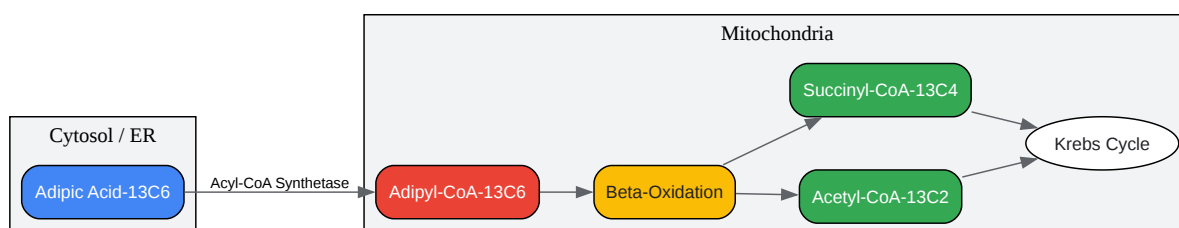
The metabolic entry of adipic acid into the Krebs cycle is a two-stage process involving initial activation and subsequent mitochondrial β -oxidation.

- ω -Oxidation: In vertebrates, the metabolism of adipic acid can be initiated by ω -oxidation in the smooth endoplasmic reticulum of the liver and kidney cells. This process hydroxylates the ω -carbon, which is then oxidized to a carboxylic acid, forming a dicarboxylic acid.
- β -Oxidation: The resulting dicarboxylic acid can then be transported into the mitochondria and undergo β -oxidation. For adipic acid, this process will yield one molecule of acetyl-CoA and one molecule of succinyl-CoA.

When using Adipic Acid- $^{13}\text{C}_6$ as a tracer, the resulting intermediates will be fully labeled:

- [$^{13}\text{C}_2$]-Acetyl-CoA: Enters the Krebs cycle by condensing with oxaloacetate to form citrate.
- [$^{13}\text{C}_4$]-Succinyl-CoA: Directly enters the Krebs cycle.

The incorporation of these labeled precursors will lead to specific mass isotopologue distributions in the downstream Krebs cycle intermediates, which can be quantified using mass spectrometry.

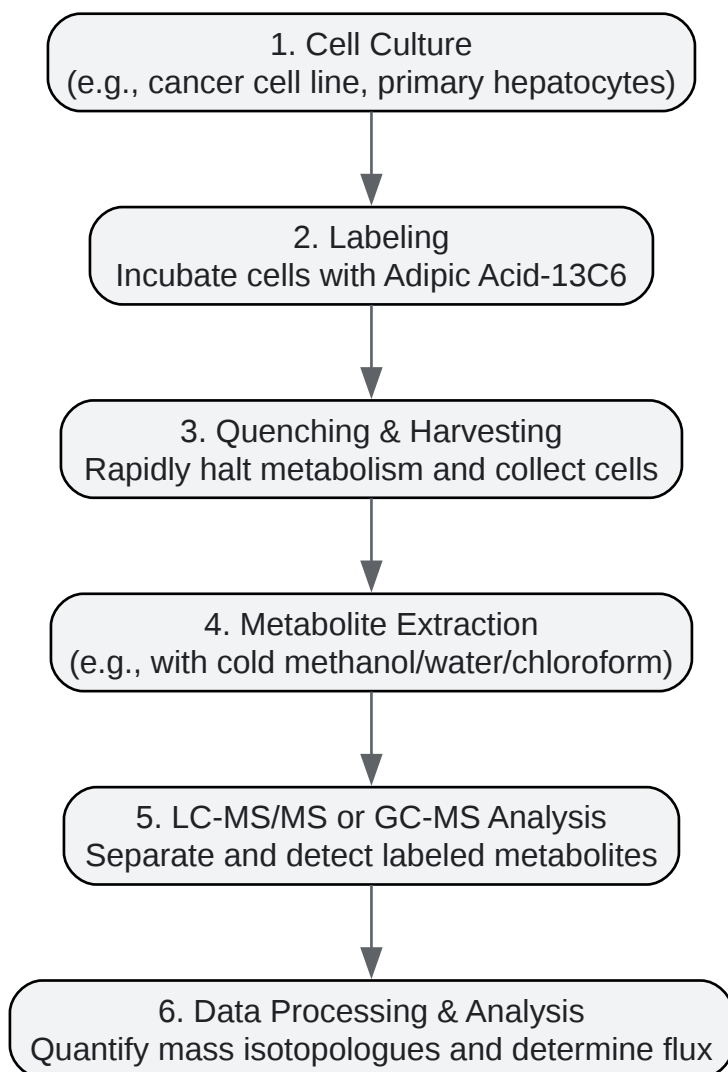


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Figure 1. Metabolic entry of Adipic Acid- $^{13}\text{C}_6$ into the Krebs cycle.

Experimental Workflow

A typical workflow for tracing the Krebs cycle with Adipic Acid- $^{13}\text{C}_6$ involves several key steps from cell culture to data analysis.



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Figure 2. Experimental workflow for Adipic Acid- $^{13}\text{C}_6$ tracing.

Detailed Experimental Protocol

This protocol provides a general framework for a stable isotope tracing experiment using Adipic Acid- $^{13}\text{C}_6$ in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

- Mammalian cell line of interest
- Appropriate cell culture medium and supplements
- Adipic Acid- $^{13}\text{C}_6$ (uniformly labeled)
- Phosphate-buffered saline (PBS), ice-cold
- Metabolite extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)
- Cell scrapers
- Centrifuge tubes
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
- Labeling Medium Preparation: Prepare the cell culture medium containing Adipic Acid- $^{13}\text{C}_6$ at a final concentration typically ranging from 50 to 500 μM . The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity.
- Isotope Labeling: a. Aspirate the standard culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the pre-warmed labeling medium to the cells. d. Incubate the cells for a specific duration to allow for the incorporation of the tracer. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time required to reach isotopic steady-state.
- Metabolite Quenching and Extraction: a. At the end of the labeling period, rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer. c. Add a sufficient volume of pre-chilled (-80°C) extraction solvent to the cells to quench metabolic activity and lyse the cells. d. Scrape the cells in the extraction solvent and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate

the tubes at -20°C for at least 30 minutes to facilitate protein precipitation. f. Centrifuge the samples at maximum speed for 10-15 minutes at 4°C. g. Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.

- **Sample Analysis by Mass Spectrometry:** a. Analyze the extracted metabolites using a suitable LC-MS/MS or GC-MS method optimized for the detection and quantification of Krebs cycle intermediates. b. Monitor the mass isotopologue distributions (MIDs) for key Krebs cycle metabolites such as citrate, α -ketoglutarate, succinate, fumarate, and malate.

Data Presentation and Interpretation

The primary data output from this experiment is the mass isotopologue distribution (MID) for each measured Krebs cycle intermediate. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Illustrative Mass Isotopologue Distribution (%) in Krebs Cycle Intermediates after 24h Labeling with Adipic Acid- $^{13}\text{C}_6$

Metabolite	M+0	M+1	M+2	M+3	M+4	M+5	M+6
Citrate	60.5	5.2	15.8	2.1	10.3	1.1	5.0
α -Ketoglutarate	65.2	4.8	8.5	12.5	6.0	3.0	-
Succinate	55.1	3.5	5.9	2.5	33.0	-	-
Fumarate	58.9	4.1	6.2	2.8	28.0	-	-
Malate	62.3	4.5	7.1	3.1	23.0	-	-

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and the relative activity of different metabolic pathways.

Interpretation of Labeling Patterns:

- M+2 Citrate: Primarily derived from the condensation of [$^{13}\text{C}_2$]-Acetyl-CoA with unlabeled oxaloacetate.
- M+4 Succinate, Fumarate, and Malate: Primarily derived from [$^{13}\text{C}_4$]-Succinyl-CoA that has entered the Krebs cycle.
- M+4 Citrate: Can be formed after one turn of the cycle, where [$^{13}\text{C}_2$]-Acetyl-CoA condenses with M+2 oxaloacetate (derived from M+4 malate).
- M+3 α -Ketoglutarate: Can be generated from M+5 citrate, which arises from the condensation of [$^{13}\text{C}_2$]-Acetyl-CoA and M+3 oxaloacetate in subsequent turns of the cycle.

By analyzing these labeling patterns, researchers can quantify the contribution of adipic acid to the Krebs cycle pool sizes and fluxes. This information can be invaluable for understanding the metabolic reprogramming in various diseases and for evaluating the mechanism of action of drugs that target cellular metabolism.

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